molecular formula C8H18NO3P B12733498 Piperidinophosphonic acid ethyl methyl ester CAS No. 90202-82-7

Piperidinophosphonic acid ethyl methyl ester

Cat. No.: B12733498
CAS No.: 90202-82-7
M. Wt: 207.21 g/mol
InChI Key: GSMAFMVZTZRIIF-UHFFFAOYSA-N
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Description

Piperidinophosphonic acid ethyl methyl ester is a compound that belongs to the class of organophosphorus compounds It features a piperidine ring, a phosphonic acid group, and ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of piperidinophosphonic acid ethyl methyl ester typically involves the reaction of piperidine with phosphonic acid derivatives. One common method is the esterification of phosphonic acid with ethyl and methyl alcohols in the presence of a catalyst. The reaction conditions often include the use of a dehydrating agent to drive the reaction to completion.

Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through continuous flow processes. These processes involve the use of high-pressure reactors and catalysts to ensure efficient and high-yield synthesis. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions: Piperidinophosphonic acid ethyl methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the ester functionalities to alcohols.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions include various phosphonic acid derivatives, alcohols, and substituted piperidine compounds .

Scientific Research Applications

Piperidinophosphonic acid ethyl methyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organophosphorus compounds.

    Biology: The compound is studied for its potential as a biochemical probe and in the development of enzyme inhibitors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving phosphonate metabolism.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals

Mechanism of Action

The mechanism of action of piperidinophosphonic acid ethyl methyl ester involves its interaction with molecular targets such as enzymes and receptors. The phosphonic acid group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can affect various biochemical pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Uniqueness: Piperidinophosphonic acid ethyl methyl ester is unique due to its combination of a piperidine ring and phosphonic acid ester functionalities

Properties

CAS No.

90202-82-7

Molecular Formula

C8H18NO3P

Molecular Weight

207.21 g/mol

IUPAC Name

1-[ethoxy(methoxy)phosphoryl]piperidine

InChI

InChI=1S/C8H18NO3P/c1-3-12-13(10,11-2)9-7-5-4-6-8-9/h3-8H2,1-2H3

InChI Key

GSMAFMVZTZRIIF-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(N1CCCCC1)OC

Origin of Product

United States

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